molecular formula C26H25N3O3S2 B2924380 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 618079-95-1

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2924380
CAS RN: 618079-95-1
M. Wt: 491.62
InChI Key: NWOLFPCHAMJWJG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
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Scientific Research Applications

Membrane Process Application

Research by Kosterina et al. (2004) indicates the use of compounds similar to the specified chemical in membrane processes as sodium cation carriers. This suggests potential applications in fields like water treatment and selective ion transport processes Kosterina et al., 2004.

Antimicrobial Applications

Kràtký et al. (2017) explored the antimicrobial properties of related compounds. They found that these compounds were active against mycobacteria and showed high activity against Mycobacterium tuberculosis. This suggests a potential application in developing antimicrobial agents Kràtký et al., 2017.

Synthesis of Heterocyclic Assemblies

Research by Obydennov et al. (2017) indicates that 2-(1,3-thiazolidin-2-ylidene)acetamides, which are structurally similar to the specified chemical, can be used to synthesize new heterocyclic assemblies. This has implications for the development of novel organic compounds with potential applications in pharmaceuticals and materials science Obydennov et al., 2017.

Inflammatory Disease Treatment

A study by Ma et al. (2011) on thiazolidine-2,4-dione derivatives, which share structural similarities with the specified chemical, demonstrated potential in treating inflammatory diseases. Their findings suggest that these compounds can significantly inhibit inflammatory markers, pointing towards their therapeutic application in inflammation-related conditions Ma et al., 2011.

Anticonvulsant Applications

Nikalje et al. (2015) synthesized derivatives related to the specified chemical and evaluated them for CNS depressant and anticonvulsant activities. Their findings suggest potential applications in the development of anticonvulsant drugs Nikalje et al., 2015.

properties

IUPAC Name

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-15-11-12-16(2)19(13-15)27-21(30)14-28-20-10-6-5-9-18(20)22(24(28)31)23-25(32)29(26(33)34-23)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,27,30)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOLFPCHAMJWJG-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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